Cas no 53859-37-3 (2H-1,3,2-Oxazaphosphorin-2-amine,N,N-diethyltetrahydro-, 2-oxide)
53859-37-3 structure
Product Name:2H-1,3,2-Oxazaphosphorin-2-amine,N,N-diethyltetrahydro-, 2-oxide
Numero CAS:53859-37-3
MF:C7H17N2O2P
MW:192.195842504501
CID:367769
PubChem ID:100460
Update Time:2025-04-19
2H-1,3,2-Oxazaphosphorin-2-amine,N,N-diethyltetrahydro-, 2-oxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1,3,2-Oxazaphosphorin-2-amine,N,N-diethyltetrahydro-, 2-oxide
- N,N-diethyl-2-oxo-1,3,2λ<sup>5</sup>-oxazaphosphinan-2-amine
- N,N-DIETHYLCYCLOPHOSPHAMIDE
- 2-(Diethylamino)-2H-1,3,2-oxazaphosphorinan-2-oxid
- ASTA 7019
- ASTA B 516
- B 516
- BRN 1073314
- Dechlorcyclophosphamide
- Didechlorocyclophosphamide
- n,n-diethyl-1,3,2-oxazaphosphinan-2-amine 2-oxide
- 2-(Diethylamino)-tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide
- N,N-diethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
- 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(diethylamino)-, 2-oxide
- 2-(diethylamino)-1,3,2-oxazaphosphinane 2-oxide
- Tetrahydro-2-(diethylamino)-2H-1,3,2-oxazaphosphorine 2-oxide
- 2H-1,2-Oxazaphosphorin-2-amine, N,N-diethyltetrahydro-, 2-oxide
- NSC-303263
- NSC303263
- Asta-7019
- diethylcyclophosphamide
- 53859-37-3
- 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N,N-diethyl-, 2-oxide
- NSC 303263
- 2-(Diethylamino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
- 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-diethyltetrahydro-, 2-oxide
- PC4BQ4V6GR
- dedichlorocyclophosphamide
-
- Inchi: 1S/C7H17N2O2P/c1-3-9(4-2)12(10)8-6-5-7-11-12/h3-7H2,1-2H3,(H,8,10)
- Chiave InChI: YYBAUAVEKFNTLT-UHFFFAOYSA-N
- Sorrisi: P1(NCCCO1)(N(CC)CC)=O
Proprietà calcolate
- Massa esatta: 192.10291
- Massa monoisotopica: 192.103
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 182
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 41.6Ų
Proprietà sperimentali
- Densità: 1.11
- Punto di ebollizione: 249°Cat760mmHg
- Punto di infiammabilità: 104.4°C
- Indice di rifrazione: 1.473
- PSA: 41.57
- LogP: 1.77500
2H-1,3,2-Oxazaphosphorin-2-amine,N,N-diethyltetrahydro-, 2-oxide Letteratura correlata
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
53859-37-3 (2H-1,3,2-Oxazaphosphorin-2-amine,N,N-diethyltetrahydro-, 2-oxide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso